Product packaging for 2-Isopropyl-5-methoxypyrazine(Cat. No.:CAS No. 56891-99-7)

2-Isopropyl-5-methoxypyrazine

Cat. No.: B3053899
CAS No.: 56891-99-7
M. Wt: 152.19 g/mol
InChI Key: GSVQZEKWEURMLP-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methoxypyrazine (CAS 56891-99-7) is an organic compound with the molecular formula C8H12N2O and an average mass of 152.20 Da . It is primarily utilized in research as a flavor and fragrance agent . This compound is a naturally occurring volatile substance that contributes to the characteristic aromas of a wide range of foods and beverages . Studies have identified its presence in vegetables such as asparagus, cabbage, cucumber, lettuce, onion, potato, bell pepper, green peas, and parsnip, as well as in other sources like ginger, dill, peanut, white wine, and coffee . Its high potency and low odor threshold make it a compound of significant interest in the fields of food science, analytical chemistry, and sensory research. Researchers employ this chemical to understand and quantify the key odorants that define the sensory profiles of various products. Its solubility is measured at approximately 698.6 mg/L in water at 25 °C, and it is also soluble in alcohol . This product is intended for research and analytical purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B3053899 2-Isopropyl-5-methoxypyrazine CAS No. 56891-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-propan-2-ylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O/c1-6(2)7-4-10-8(11-3)5-9-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GSVQZEKWEURMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069139
Record name Pyrazine, 2-methoxy-5-(1-methylethyl)-
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Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56891-99-7
Record name 2-Methoxy-5-(1-methylethyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56891-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Isopropyl-5-methoxypyrazine
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Record name Pyrazine, 2-methoxy-5-(1-methylethyl)-
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Record name Pyrazine, 2-methoxy-5-(1-methylethyl)-
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Record name 2-ISOPROPYL-5-METHOXYPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Synthetic Methodologies for 2 Isopropyl 5 Methoxypyrazine and Pyrazine Derivatives

Classical and Contemporary Approaches to Pyrazine (B50134) Ring Formation

The formation of the pyrazine ring can be achieved through a variety of classical and contemporary chemical reactions. These methods offer different levels of complexity, efficiency, and applicability depending on the desired substitution pattern of the final pyrazine product.

Condensation reactions are a cornerstone of pyrazine synthesis. The classical approach often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane, followed by oxidation of the resulting dihydropyrazine (B8608421). researchgate.net Symmetrical starting materials tend to give the best results in these reactions. researchgate.net For instance, the reaction of a diketone with diaminomaleonitrile (B72808) is a known route to pyrazines. researchgate.net Another common strategy is the self-condensation of two molecules of an α-aminocarbonyl compound to form a 3,6-dihydropyrazine, which is then oxidized under mild conditions. researchgate.net

The Maillard reaction, a well-known process in food chemistry, also contributes to the formation of pyrazine derivatives, particularly in the context of flavors and aromas. researchgate.netresearchgate.net This complex cascade of reactions occurs between reducing sugars and amino compounds. rsc.org

Ring closure, or cyclization, represents another significant strategy for constructing the pyrazine ring. One such method involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor. researchgate.net This precursor can then be oxidized to the corresponding pyrazine. researchgate.net Dehydrogenation of piperazines, which are fully saturated six-membered rings containing two nitrogen atoms, can also yield pyrazines. tandfonline.comnih.gov This transformation is often carried out in the presence of a palladium catalyst and results in high yields. tandfonline.com

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis and functionalization of heterocyclic compounds, including pyrazines. rsc.orgrsc.orgresearchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are among the most widely used. rsc.org The Suzuki, Stille, and Negishi cross-coupling reactions have all been successfully applied to pyrazine chemistry. rsc.orgnih.gov For example, the Suzuki coupling of halogenated pyrazines with arylboronic acids is a common method for introducing aryl substituents. rsc.orgnih.govmdpi.com The Stille coupling, which utilizes organotin reagents, is also a versatile method for carbon-carbon bond formation on the pyrazine ring. rsc.org Palladium catalysts have also been employed in the amination of chloropyrazines, providing a route to aminopyrazine derivatives. nih.gov More recently, palladium-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids have been developed to produce unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a valuable tool in pyrazine synthesis. nih.govresearchgate.netbenthamdirect.comnih.govtandfonline.com A notable example is the copper-catalyzed aerobic oxidative C-H/N-H coupling of ketones with diamines, which provides an attractive alternative to traditional methods that require diketone precursors. nih.govresearchgate.net This approach involves the formation of radical species and has been shown to be compatible with a variety of substituted ketones. nih.govresearchgate.net

Manganese-catalyzed reactions offer a more sustainable approach, utilizing an earth-abundant metal. nih.govacs.org Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form functionalized 2,5-substituted pyrazines. nih.govacs.org This method is atom-economical and environmentally benign, producing only hydrogen gas and water as byproducts. nih.govacs.org

Below is a table summarizing some examples of metal-catalyzed reactions in pyrazine synthesis.

Metal CatalystReaction TypeReactantsProduct TypeReference
PalladiumSuzuki CouplingHalogenated pyrazine, Arylboronic acidAryl-substituted pyrazine rsc.org
PalladiumStille CouplingStannylated pyrazine, Acyl halideAcyl-substituted pyrazine rsc.org
CopperAerobic Oxidative CouplingKetone, DiamineSubstituted pyrazine nih.govresearchgate.net
ManganeseDehydrogenative Coupling2-Amino alcohol2,5-Disubstituted pyrazine nih.govacs.org

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods, and pyrazine synthesis is no exception. tandfonline.comimpactfactor.orgtandfonline.com Green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. impactfactor.org

Microwave-assisted synthesis has emerged as a powerful technique in this regard. rsc.orgnih.govnih.govresearchgate.netdergipark.org.tr Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govnih.gov This has been successfully applied to the synthesis of various pyrazine derivatives, including poly(hydroxyalkyl)pyrazines from ammonium (B1175870) formate (B1220265) and monosaccharides in reactive eutectic media. rsc.org

The use of environmentally benign catalysts and solvents is another key aspect of green pyrazine synthesis. As mentioned earlier, the use of earth-abundant metals like manganese is a step in this direction. nih.govacs.org Additionally, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can improve efficiency and reduce waste. tandfonline.com

The following table highlights some green chemistry approaches to pyrazine synthesis.

Green ApproachDescriptionAdvantagesReference
Microwave IrradiationUse of microwave energy to heat the reaction mixture.Faster reaction rates, shorter reaction times, often higher yields. rsc.orgnih.gov
Use of Green CatalystsEmploying catalysts based on earth-abundant and non-toxic metals.Reduced environmental impact, increased sustainability. nih.govacs.org
One-Pot SynthesisPerforming multiple reaction steps in a single reaction vessel.Increased efficiency, reduced waste from purification steps. tandfonline.com

Specific Strategies for Alkylmethoxypyrazines (General Principles)

The synthesis of specific alkylmethoxypyrazines, such as 2-isopropyl-5-methoxypyrazine, requires strategies for the controlled introduction of alkyl and methoxy (B1213986) groups onto the pyrazine ring. While a direct, one-step synthesis of a specific isomer like this compound can be challenging, general principles for the synthesis of alkylmethoxypyrazines can be inferred from the broader literature on pyrazine functionalization.

The introduction of an alkyl group can be achieved through various methods. One approach is to start with a pre-functionalized pyrazine, such as a halopyrazine, and then introduce the alkyl group via a metal-catalyzed cross-coupling reaction. For example, a Negishi coupling of a halopyrazine with an alkylzinc halide can be used to form trialkylpyrazines. rsc.org

The methoxy group can be introduced through nucleophilic aromatic substitution (SNAr) on a halopyrazine. The electron-deficient nature of the pyrazine ring facilitates the displacement of a halide by a nucleophile like methoxide. rsc.org Alternatively, a hydroxypyrazine can be converted to a methoxypyrazine via etherification.

A plausible, though not explicitly detailed in the provided search results, general strategy for a 2-alkyl-5-methoxypyrazine could involve a multi-step sequence starting from a readily available pyrazine derivative. For instance, one could envision a sequence involving regioselective halogenation, followed by the introduction of the alkyl and methoxy groups in a stepwise manner using the reactions described above. The specific order of these steps would be crucial for achieving the desired substitution pattern and would likely require careful optimization of reaction conditions.

Synthesis via α,β-Dicarbonyl and α,β-Diamine Condensation

A foundational and widely utilized method for constructing the pyrazine ring is the condensation reaction between an α,β-dicarbonyl compound and an α,β-diamine. This approach is considered a standard protocol for pyrazine synthesis nih.govresearchgate.net. The reaction typically involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane to form a dihydropyrazine, which is subsequently oxidized to yield the aromatic pyrazine ring researchgate.net.

Industrially, pyrazine derivatives are often synthesized through the condensation of ethylenediamine (B42938) with vicinal diols, such as propylene (B89431) glycol, using heterogeneous catalysts nih.gov. Variations of this condensation method have been developed to improve yields and direct the synthesis towards specific isomers. For instance, the reaction of α-amino acid amides with unsymmetrical 1,2-dicarbonyl compounds can be controlled to isolate a single pyrazine product researchgate.netijbpas.com. A novel synthetic route for 2-isobutyl-3-methoxypyrazine (B1223183), a structurally related compound, was developed based on the condensation of α,β-dicarbonyl and α,β-diamine compounds, followed by a new aromatization procedure dur.ac.uk.

The general mechanism involves the initial formation of a dihydropyrazine intermediate, which then undergoes oxidation to form the stable aromatic pyrazine ring. The choice of starting materials directly influences the substitution pattern on the final pyrazine product.

Novel Methylation Protocols

The introduction of a methoxy group onto the pyrazine ring is a critical step in the synthesis of methoxypyrazines. The final step in the biosynthesis of these compounds is widely recognized as the O-methylation of a corresponding hydroxypyrazine precursor nih.gov. This has inspired chemical synthesis strategies that mimic this final step.

A novel and efficient synthesis for 2-isobutyl-3-methoxypyrazine was developed, which could be adapted for other methoxypyrazines. This protocol involves the methylation of 2-isobutyl-3-hydroxypyrazine using Ambersep 900 hydroxide, offering milder reaction conditions and achieving a yield of approximately 50% dur.ac.uk. This method presents an improvement over traditional methylation techniques which might use harsher reagents.

Other advanced research has explored highly specific methylation reactions on the pyrazine core. For example, condition-dependent protocols have been developed that allow for the selective C–H/N–H methylation of heterocyclic compounds by carefully choosing the catalyst and methylating agent rsc.org. While often applied to complex systems, these innovative methods highlight the ongoing development of precise and efficient tools for modifying the pyrazine scaffold rsc.orgnih.gov.

Advanced Analytical Methodologies for Detection and Quantification of 2 Isopropyl 5 Methoxypyrazine

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical step to isolate and concentrate IPMP from the sample matrix, thereby removing interfering substances and enhancing detection sensitivity. bio-conferences.org The choice of extraction technique is often dictated by the complexity of the matrix and the required detection limits.

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and rapid sample preparation technique that has been widely investigated for isolating wine aroma components, including methoxypyrazines. vt.edu The headspace variant, HS-SPME, is particularly well-suited for volatile compounds like IPMP, as it involves the extraction of analytes from the vapor phase above the sample, minimizing interference from non-volatile matrix components. vt.edu

ParameterConditionMatrixReference
SPME FiberDivinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)Wine vt.eduajevonline.org
Extraction ModeHeadspace (HS)Wine, Must vt.edunih.gov
Extraction Temperature40°C - 70°CWine, Grapes nih.govsigmaaldrich.com
Extraction Time30 - 40 minutesWine ajevonline.orgmdpi.com
Desorption Temperature250°C - 270°CGeneral nih.govmdpi.com

Liquid-Liquid Extraction (LLE) is a classical and fundamental method for the extraction and concentration of methoxypyrazines. researchgate.netbio-conferences.org This technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. While effective, LLE can be time-consuming and labor-intensive. vt.edu A small-volume LLE method has been developed for the extraction of IPMP and 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) from water samples, which helps to reduce the consumption of samples and solvents. google.com In some applications, toluene (B28343) is used as the extraction solvent.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is a more modern sample preparation technique that has been successfully adapted for the analysis of methoxypyrazines in wine. researchgate.netbio-conferences.org This method simplifies classical sample preparation by integrating extraction and cleanup into a few simple steps.

A modified QuEChERS method for wine involves an initial LLE of the analytes from the sample using a nonpolar solvent like toluene. researchgate.net The addition of salts, such as anhydrous magnesium sulfate (B86663) and sodium chloride, facilitates the separation of the aqueous and organic layers. researchgate.net To enhance the extraction of methoxypyrazines, which are weak bases, the pH of the wine sample is increased by adding sodium hydroxide. researchgate.net This shifts the equilibrium towards the neutral, less polar form of the pyrazine (B50134), increasing its affinity for the nonpolar extraction solvent. researchgate.net The final extract is then analyzed, often by GC-MS. researchgate.net The QuEChERS method has proven to be an affordable and effective technique for the determination of methoxypyrazines in complex matrices. bio-conferences.org

StepReagent/ParameterPurposeReference
Sample Volume30 mLWine Sample researchgate.net
pH AdjustmentSodium Hydroxide (NaOH)Increase extraction of basic pyrazines researchgate.net
Extraction SolventToluene (1 mL)Extracts analytes from aqueous phase researchgate.net
Salting OutAnhydrous MgSO₄ and NaClInduces phase separation researchgate.netresearchgate.net
AnalysisGC-MSQuantification and Identification researchgate.net

The efficiency of extraction techniques, particularly HS-SPME, is significantly influenced by the sample matrix. vt.edu In wine analysis, components like ethanol (B145695) can substantially affect the recovery of volatile compounds by altering the sample's capacity to retain them. vt.edu An increase in ethanol concentration from 0% to 20% (v/v) has been shown to cause an exponential decrease in the recovery of methoxypyrazines. vt.eduajevonline.org

The pH of the sample is another critical factor. As basic nitrogen compounds, pyrazines become ionized in highly acidic matrices (below pH 2), which reduces their volatility and hinders their extraction into the headspace. vt.edu

Ionic strength, typically modified by adding salt such as sodium chloride (NaCl), also plays a crucial role. researchgate.net Adding salt to the sample increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes (the "salting-out" effect) and promotes their transfer into the headspace or extraction phase. researchgate.net Studies have demonstrated that adding 30% (w/v) NaCl can result in the highest recoveries of methoxypyrazines during HS-SPME analysis. vt.eduajevonline.org

Chromatographic Separation Techniques

Following extraction and concentration, chromatographic separation is necessary to resolve IPMP from other volatile compounds in the sample extract before detection and quantification.

Gas Chromatography (GC) is the primary technique for the separation of volatile methoxypyrazines. bio-conferences.org The choice of detector is critical for achieving the required sensitivity and selectivity.

Gas Chromatography-Nitrogen-Phosphorus Detector (GC-NPD): The Nitrogen-Phosphorus Detector is highly sensitive to nitrogen-containing compounds, making it well-suited for pyrazine analysis. bio-conferences.orgnih.gov While very sensitive, the detection limits of NPD may not be low enough for the direct injection of a wine sample, thus requiring a pre-concentration step like HS-SPME. bio-conferences.org The combination of HS-SPME with GC-NPD has been successfully applied to quantify 3-alkyl-2-methoxypyrazines in wines and musts at their naturally occurring concentration levels. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC coupled with Mass Spectrometry is the benchmark for the determination of methoxypyrazines, providing both high sensitivity and selective identification based on the mass-to-charge ratio of the compound and its fragments. researchgate.netresearchgate.net The mass spectrometer can be operated in different modes. Full scan mode is used to obtain the entire mass spectrum of a compound, while selected ion monitoring (SIM) mode significantly increases sensitivity by monitoring only specific ions characteristic of the target analyte. mdpi.com For even greater selectivity and to overcome co-elution issues in complex matrices, multidimensional gas chromatography (MDGC) or tandem mass spectrometry (GC-MS/MS) can be employed. mdpi.comresearchgate.netnih.gov These advanced techniques allow for detection limits at the sub-ng/L level, well below the sensory thresholds of these compounds. researchgate.netnih.gov

ParameterConditionPurposeReference
TechniqueGas Chromatography (GC)Separation of volatile compounds bio-conferences.org
Column ExampleHP-5MS (5% phenyl-polydimethylsiloxane)Separation of pyrazines vt.edu
Injector ModeSplitlessMaximizes transfer of analytes to column mdpi.com
Detector 1Nitrogen-Phosphorus Detector (NPD)Sensitive detection of nitrogen compounds bio-conferences.orgnih.gov
Detector 2Mass Spectrometry (MS)Selective and sensitive detection/identification researchgate.net
MS ModeSelected Ion Monitoring (SIM) or MS/MSEnhances sensitivity and selectivity mdpi.comresearchgate.net

Multidimensional Gas Chromatography (MDGC, GCxGC)

Multidimensional gas chromatography (MDGC) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC, making it exceptionally well-suited for analyzing trace compounds like 2-isopropyl-5-methoxypyrazine in complex samples such as wine or coffee. mdpi.comgcms.cz This technique utilizes two columns with different stationary phases connected in series. chemistry-matters.com

In a typical "heart-cutting" MDGC setup, a specific, unresolved portion of the effluent from the first column is selectively transferred to a second, dimension column for further separation. gcms.cz This approach is effective for resolving target analytes from co-eluting matrix components that might otherwise cause analytical interference. mdpi.com

Comprehensive two-dimensional gas chromatography (GCxGC) modulates the entire effluent from the first dimension (¹D) column onto the second dimension (²D) column. chemistry-matters.com This is achieved using a modulator that rapidly traps, focuses, and re-injects small fractions of the ¹D effluent onto the much shorter ²D column. chemistry-matters.com The result is a highly structured two-dimensional chromatogram that separates compounds based on two different properties, such as volatility (¹D) and polarity (²D). researchgate.net This enhanced separation power allows for the resolution of compounds that would overlap in a single-column separation, leading to more accurate identification and quantification. gcms.cz For methoxypyrazines, GCxGC has been shown to achieve very low limits of detection (LOD), often in the sub-ng/L range, which is well below their sensory thresholds. researchgate.netnih.gov

Table 1: Comparison of GC-based Methodologies for Methoxypyrazine Analysis

Methodology Principle Advantages Typical Application
MDGC (Heart-Cutting) Transfers selected unresolved peaks from the first column to a second, different column for further separation. gcms.cz High resolution for specific target compounds; reduces matrix interference. mdpi.com Quantifying known trace analytes in highly complex matrices.

| GCxGC | The entire sample is subjected to separation on two different columns, creating a 2D chromatogram. chemistry-matters.com | Greatly increased peak capacity; enhanced sensitivity; structured chromatograms for compound class identification. gcms.cz | Comprehensive profiling of volatile compounds; analysis of extremely complex samples (e.g., petroleum, food aromas). |

High-Performance Liquid Chromatography (HPLC) (for some pyrazines)

While gas chromatography is the predominant technique for analyzing volatile compounds like this compound, high-performance liquid chromatography (HPLC) can be applied for the analysis of some pyrazines. tut.ac.jp HPLC is generally less suitable for highly volatile pyrazines due to the difficulty in concentrating solvent extracts without losing the analytes. nih.gov However, for less volatile pyrazines or in situations where derivatization is employed, HPLC offers a viable alternative.

The separation of pyrazines by HPLC is typically achieved using reversed-phase columns, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov Detection is commonly performed using a photodiode array (PDA) detector. tut.ac.jp The development of mixed-mode stationary phases has also expanded the applicability of HPLC for analyzing various pyrazine compounds with high resolution. sielc.com For instance, 2-methoxypyrazine (B1294637) has been successfully analyzed on a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and a sulfuric acid buffer, with UV detection at 200 nm. sielc.com Although less common for volatile alkylpyrazines, UPLC-MS/MS methods have been developed for quantifying a range of pyrazines in liquid samples like Baijiu, demonstrating the utility of liquid chromatography for these compounds. nih.gov

Spectrometric Detection and Identification

Spectrometric detectors are essential for the positive identification and sensitive detection of this compound following chromatographic separation.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS, ITMS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the gold standard for the identification of methoxypyrazines. openagrar.de In electron ionization (EI) mode, the molecule fragments in a predictable manner, producing a characteristic mass spectrum that serves as a chemical fingerprint. For alkylpyrazines, fragmentation often involves cleavage of the alkyl side chain. The molecular ion peak (M+) for this compound (C₈H₁₂N₂O) would be observed at a mass-to-charge ratio (m/z) of 152. fda.gov

To enhance sensitivity and selectivity, selected ion monitoring (SIM) is frequently used. mdpi.com Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, dramatically improving the signal-to-noise ratio and lowering detection limits. openagrar.de

Tandem mass spectrometry (MS/MS) provides an even higher degree of certainty and is invaluable for quantification in complex matrices. In this technique, a specific precursor ion (e.g., the molecular ion at m/z 152) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are monitored. This process minimizes matrix interference and allows for highly reliable quantification, even at picogram-per-liter levels. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS), for example, using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with errors of <5 ppm). This capability allows for the determination of the elemental composition of an ion, offering unambiguous identification of this compound and distinguishing it from other co-eluting compounds that may have the same nominal mass but a different elemental formula. nih.gov While standard quadrupole mass spectrometers are common, their lower resolution can make it difficult to identify trace analytes. nih.gov HRMS instruments, such as GC-Orbitrap-MS, offer superior resolution and sensitivity, making them powerful tools for identifying trace volatile compounds in complex samples like fruit wines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of compounds, including pyrazines. While not used for routine quantification due to its lower sensitivity compared to MS, NMR is indispensable for confirming the structure of synthesized standards or identifying unknown pyrazine isomers.

¹H-NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the protons on the pyrazine ring, the methoxy (B1213986) group protons, and the protons of the isopropyl group, with characteristic chemical shifts and splitting patterns.

¹³C-NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal, allowing for confirmation of the carbon framework and the position of substituents.

Together, ¹H and ¹³C-NMR data provide unambiguous structural confirmation, which is crucial for verifying the identity of reference standards used in quantitative analysis. dur.ac.uk

Application of Internal Standards in Quantification (e.g., Deuterated Analogs)

The use of an appropriate internal standard is crucial for achieving accurate and precise quantification of this compound. An internal standard helps to correct for variations in sample preparation, extraction efficiency, and instrument response. lcms.cz

The most effective internal standards are stable isotope-labeled (SIL) analogs of the target analyte, such as deuterated this compound (e.g., d₃-2-isopropyl-5-methoxypyrazine). nih.gov These compounds are ideal because they have nearly identical chemical and physical properties to the unlabeled analyte, meaning they co-elute chromatographically and exhibit similar extraction and ionization behavior. scispace.com However, because they have a different mass, they can be distinguished by a mass spectrometer.

This approach, known as stable isotope dilution analysis (SIDA), is widely employed for the accurate quantification of methoxypyrazines in various matrices. nih.govresearchgate.net By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, the ratio of the analyte to the internal standard can be measured. This ratio is used to calculate the concentration of the native analyte, effectively canceling out most sources of analytical error.

Table 2: Key Ions for MS Analysis of an Isopropyl Methoxypyrazine and its Deuterated Standard

Compound Precursor Ion (m/z) Product Ion(s) for MS/MS (m/z) Rationale
2-Isopropyl-3-methoxypyrazine (B1215460) 152 137, 109 The precursor is the molecular ion. Product ions correspond to losses of methyl (-CH₃) and isopropyl (-C₃H₇) groups, respectively.

| d₃-2-Isopropyl-3-methoxypyrazine | 155 | 140, 109 | The precursor ion is 3 mass units higher due to the deuterated methoxy group (-OCD₃). The loss of the deuterated methyl group results in a product ion at m/z 140. |

Note: Data is for the 2-isopropyl-3-methoxy isomer, as specific fragmentation data for the 2-isopropyl-5-methoxy isomer is not widely published. The principles of fragmentation and use as a standard are identical.

Ecological and Biological Roles of 2 Isopropyl 5 Methoxypyrazine Non Human Focused

Function as Flavor/Aroma Compounds in Food Science

2-Isopropyl-5-methoxypyrazine belongs to the class of organic compounds known as methoxypyrazines, which are characterized by a pyrazine (B50134) ring with a methoxy (B1213986) group attachment. While methoxypyrazines, in general, are recognized as potent aroma compounds, specific research detailing the sensory impact of the 5-methoxy isomer is sparse. This compound has been detected in several foods, including arabica and robusta coffees, alcoholic beverages, root vegetables, and nuts, though it has not been quantified in these products.

There is a significant body of research on the role of methoxypyrazines in wine, particularly concerning the "green" or "vegetative" aromas and the off-flavor known as "ladybug taint." However, this research has predominantly identified 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP) as the key compound responsible for these sensory characteristics.

Currently, there is a lack of specific scientific studies detailing the direct contribution of this compound to either the characteristic varietal aroma or specific off-flavors in wine. While it may be present in wine as a minor component among other pyrazines, its specific sensory impact and concentration levels have not been elucidated in the available research.

The "potato taste defect" (PTD) in coffee, primarily from the Great Lakes region of Africa, is a significant quality issue characterized by a distinct raw potato aroma and flavor. Extensive research has identified 2-isopropyl-3-methoxypyrazine (IPMP) as the primary chemical culprit behind this defect. The presence of IPMP in coffee cherries has been linked to damage by the antestia bug, which may allow for microbial activity leading to the production of the compound.

While this compound has been detected in both arabica and robusta coffee, there is no direct scientific evidence linking it as a causal agent for the "potato taste defect". A 1987 study by Becker et al. found that the concentration of the isomer 2-isopropyl-3-methoxypyrazine was significantly higher in coffee beans affected by PTD. Another study noted that certain bacteria can produce related compounds like 3-isopropyl-2-methoxy-5-methyl-pyrazine, but this is structurally different from this compound nih.gov.

The odor thresholds for many methoxypyrazines are extremely low, meaning they can have a significant sensory impact at very low concentrations (in the parts-per-trillion range). For instance, the isomer 2-isopropyl-3-methoxypyrazine has a reported odor detection threshold of about 2 ng/L in water.

Role as Semiochemicals in Inter-Species Communication

Pyrazines are known to function as semiochemicals, which are chemicals involved in communication between organisms. They can act as pheromones (communicating within the same species) or kairomones (benefiting the receiver of a different species).

Research into the role of isopropyl methoxypyrazines as semiochemicals has largely focused on the 3-methoxy isomer (IPMP). This compound is used by various insects, such as the multicolored Asian lady beetle (Harmonia axyridis), as a defense mechanism (allomone) and potentially as an aggregation pheromone.

There is no specific evidence in the available scientific literature to suggest that this compound functions as an insect pheromone or kairomone.

Antimicrobial Activity

While some pyrazine derivatives have been investigated for their antimicrobial properties, there is a lack of specific studies on the antimicrobial activity of this compound. Research on other alkylated pyrazines has shown that they can exhibit bactericidal and fungicidal effects, with their efficacy often related to their hydrophobicity and ability to disrupt cell membranes. However, these findings cannot be directly extrapolated to the 5-methoxy isomer without specific experimental evidence.

Activity Against Fungal Plant Pathogens

There is currently a lack of specific research data on the activity of this compound against fungal plant pathogens. While studies have demonstrated the potential of other methoxypyrazine isomers, such as 2-isopropyl-3-methoxypyrazine, to inhibit the growth of certain soil-borne pathogens, this information cannot be directly extrapolated to this compound due to the high degree of structural specificity often associated with biological activity. Without dedicated in vitro or in vivo studies, no definitive statements can be made about its potential as a fungicide in an agricultural or ecological context.

Antibacterial Properties

Similarly, the antibacterial properties of this compound are not well-documented in peer-reviewed literature. Research into the antibacterial effects of the pyrazine family has identified some compounds with inhibitory effects against various bacterial strains. For instance, studies on related compounds have explored their impact on bacteria such as E. coli. However, these findings are not specific to the 2-isopropyl-5-methoxy isomer. The absence of minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) data for this specific compound prevents any detailed discussion of its antibacterial potential.

Computational Chemistry and Spectroscopic Studies of 2 Isopropyl 5 Methoxypyrazine

Theoretical Calculations of Molecular Structure and Conformation

Computational chemistry offers a powerful lens through which to examine the three-dimensional structure and conformational landscape of 2-isopropyl-5-methoxypyrazine. While specific experimental studies on the molecular geometry of this particular isomer are not extensively documented, theoretical modeling provides valuable predictions of its structural parameters.

The molecular structure of this compound consists of a central pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted with an isopropyl group at the 2-position and a methoxy (B1213986) group at the 5-position. The presence of the isopropyl and methoxy groups introduces conformational flexibility to the molecule, primarily concerning the rotation around the single bonds connecting them to the pyrazine ring.

A critical aspect of the conformational analysis is the rotational barrier of the isopropyl and methoxy groups. The rotation of the isopropyl group around the C-C bond connecting it to the pyrazine ring will have specific energy minima and maxima, influencing the preferred orientation of the methyl groups relative to the ring. Similarly, the methoxy group's methyl moiety can rotate around the C-O bond. The interplay of steric hindrance and electronic interactions between the substituents and the pyrazine ring governs the most stable conformation of the molecule.

Table 1: Predicted Molecular Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.19 g/mol
XLogP31.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass152.094963011 Da
Monoisotopic Mass152.094963011 Da
Topological Polar Surface Area35 Ų
Heavy Atom Count11
Formal Charge0
Complexity149
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Spectroscopic Fingerprinting for Identification and Characterization

Spectroscopic techniques provide a unique "fingerprint" for this compound, allowing for its identification and characterization. The primary methods used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyrazine ring will appear in the downfield region, with their chemical shifts and coupling patterns providing information about their positions relative to the substituents. The methoxy group will exhibit a singlet for its three equivalent protons. The isopropyl group will show a septet for the single methine proton and a doublet for the six equivalent methyl protons.

¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrazine ring will be indicative of their electronic environment, influenced by the nitrogen atoms and the substituents. The carbons of the isopropyl and methoxy groups will also have characteristic chemical shifts.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityProtons
~8.0-8.2Singlet1H (aromatic)
~7.8-8.0Singlet1H (aromatic)
~3.9Singlet3H (methoxy)
~3.1Septet1H (isopropyl CH)
~1.2Doublet6H (isopropyl CH₃)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Carbon Type
~160-165C-O (aromatic)
~150-155C-N (aromatic)
~140-145C-H (aromatic)
~135-140C-H (aromatic)
~53-58O-CH₃
~30-35Isopropyl CH
~20-25Isopropyl CH₃

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the functional groups present. Key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and methoxy groups will be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the pyrazine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy group is expected to produce a strong absorption band in the 1000-1300 cm⁻¹ region.

C-H bending: Bending vibrations for the alkyl groups will be present in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Environmental Fate and Management of 2 Isopropyl 5 Methoxypyrazine

Occurrence as Environmental Contaminant (e.g., Wastewater)

One study conducted in Northwest Spain identified several alkyl-methoxypyrazines as the cause of significant odor problems in water supplies researchgate.netnih.gov. The primary compound responsible for an initial odor event was identified as 3,5-dimethyl-2-methoxypyrazine, with concentrations reaching up to 300 ng/L in the effluent from an activated sludge wastewater treatment plant (WWTP) and 3 ng/L in finished water researchgate.netnih.gov. Subsequent odor events were attributed to 3-isobutyl-2-methoxypyrazine and other alkyl-methoxypyrazines, which were detected at concentrations in the mg/L range within the activated sludge of a WWTP researchgate.netnih.gov.

These findings suggest that methoxypyrazines as a class of compounds can persist through wastewater treatment processes and impact the quality of finished water. The source of these compounds in wastewater can be varied, potentially including industrial discharges and runoff from agricultural areas where they may be present naturally in certain crops. Given that 2-isopropyl-5-methoxypyrazine has been detected in foods such as coffees, root vegetables, and nuts, it is plausible that it could enter the wastewater stream through food processing waste or domestic sewage foodb.ca. However, without specific monitoring data, its occurrence and concentration levels remain unknown.

Based on the data for related compounds, the following table illustrates the potential for methoxypyrazine contamination in water systems.

CompoundLocationConcentrationReference
3,5-dimethyl-2-methoxypyrazineWWTP EffluentUp to 300 ng/L researchgate.netnih.gov
3,5-dimethyl-2-methoxypyrazineFinished Water3 ng/L researchgate.netnih.gov
3-isobutyl-2-methoxypyrazineActivated Sludge (WWTP)mg/L range researchgate.netnih.gov

Strategies for Mitigation or Control in Agricultural and Food Systems

The majority of research on the mitigation and control of methoxypyrazines is focused on the wine industry, where compounds like 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) and 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP) can impart undesirable "green" or "vegetal" aromas wikipedia.orgnih.govsevenfifty.commdpi.com. These strategies can be broadly categorized into viticultural (in the vineyard) and oenological (in the winery) practices. It is reasonable to assume that similar strategies would be effective for managing this compound if it were to be identified as a quality concern in a particular agricultural product.

Viticultural Strategies:

Viticultural practices aim to manage the accumulation of methoxypyrazines in the grapes before harvest. Key factors influencing methoxypyrazine levels are sunlight exposure, temperature, and vine vigor nih.gov.

Canopy Management: Practices that increase sunlight exposure to the grape clusters are effective in reducing methoxypyrazine concentrations sevenfifty.comlodigrowers.comtdl.org. This includes leaf removal in the fruit zone, which has been shown to significantly decrease IBMP levels nih.govucdavis.edu. Early leaf removal, between fruit set and berry touch, is recommended as it appears to decrease the accumulation of methoxypyrazines pre-veraison tdl.orgucdavis.edu.

Irrigation and Nitrogen Management: Excessive irrigation and high nitrogen fertilization can lead to increased vine vigor and a denser canopy, which in turn can result in higher methoxypyrazine levels due to shading nih.govucdavis.edu. Careful management of water and nitrogen is therefore crucial.

Harvest Timing: Methoxypyrazine concentrations naturally decrease as grapes ripen lodigrowers.comgravitywinehouse.com. Delaying harvest can be an effective way to reduce the levels of these compounds in the final product nih.gov. However, this must be balanced with other quality parameters such as sugar content and acidity gravitywinehouse.com.

Oenological Strategies:

Oenological strategies are employed in the winery to reduce the concentration or sensory impact of methoxypyrazines in juice and wine.

Fruit Sorting: Removing leaves, stems, and insects (such as the multicolored Asian lady beetle, which can release methoxypyrazines) before processing is a critical first step nih.gov.

Fermentation and Maceration Techniques: Thermovinification, the process of heating the grape must, has been shown to be effective in reducing IBMP concentrations in red wines ucdavis.edu. The choice of yeast strain can also influence the final concentration and sensory perception of methoxypyrazines gravitywinehouse.com.

Fining and Treatment Agents: Various agents have been investigated for their ability to remove methoxypyrazines from juice and wine.

Polymers: Certain food-grade polymers, such as polyethylene (B3416737) and silicone, have demonstrated the capacity to reduce IPMP and IBMP concentrations through sorption nih.govusamv.ro.

Closures: Both natural cork and synthetic closures have been found to reduce methoxypyrazine levels in wine over time through absorption researchgate.net.

Protein-based Fining: Novel approaches using specific proteins that bind to methoxypyrazines are being developed. For example, a protein combined with a membrane filtration system has been shown to reduce IPMP and IBMP in juice by over 98% usamv.roresearchgate.netgoogle.com.

Other Agents: Materials such as activated carbon, oak chips, and bentonite (B74815) have been tested with varying degrees of success in reducing methoxypyrazine concentrations tamu.edu.

The following table summarizes various mitigation strategies for methoxypyrazines in agricultural and food systems.

StrategyTypeMechanism of ActionEfficacy/NotesReferences
Canopy Management (Leaf Removal)ViticulturalIncreases sunlight exposure to fruit, reducing accumulation.Highly effective, especially when performed early in the season. nih.govsevenfifty.comucdavis.edu
Irrigation and Nitrogen ControlViticulturalManages vine vigor to prevent excessive shading.Important for overall grape quality and methoxypyrazine control. nih.govucdavis.edu
Harvest TimingViticulturalAllows for natural degradation of methoxypyrazines during ripening.Must be balanced with other fruit quality parameters. gravitywinehouse.comnih.gov
ThermovinificationOenologicalHeat treatment of must to reduce compound concentration.Effective for red wines. ucdavis.edu
Polymer TreatmentOenologicalSorption of methoxypyrazines onto polymer surfaces.Reductions of up to 40% have been observed. nih.govusamv.ro
Use of Specific ClosuresOenologicalAbsorption of methoxypyrazines by cork and synthetic closures.Synthetic closures showed up to 70-89% reduction in one study. researchgate.net
Protein-based FiningOenologicalSpecific binding of methoxypyrazines by proteins, followed by removal.Can achieve over 98% reduction in juice. usamv.rogoogle.com

Emerging Research and Future Perspectives for 2 Isopropyl 5 Methoxypyrazine

Development of Novel Synthetic Routes with Improved Efficiency

The chemical synthesis of pyrazines, including 2-isopropyl-5-methoxypyrazine, has traditionally faced challenges such as harsh reaction conditions, low yields, and the use of toxic reagents. tandfonline.com Consequently, a significant focus of current research is the development of greener, more efficient, and cost-effective synthetic methods. tandfonline.com

One promising approach involves the use of novel catalysts and reaction media. For instance, manganese pincer complexes are being explored as catalysts for the dehydrogenative coupling of 2-amino alcohols to form 2,5-substituted pyrazines, offering a more sustainable alternative to traditional methods. nih.govacs.org This method generates water and hydrogen gas as the only byproducts, aligning with the principles of green chemistry. nih.gov

Another area of innovation is the use of microwave irradiation and ultrasonic irradiation in pyrazoline derivative synthesis, which can lead to shorter reaction times and improved yields compared to conventional heating methods. nih.gov While these methods have not been specifically reported for this compound, they represent a promising direction for future synthetic strategies.

Furthermore, biomimetic synthesis approaches, which mimic natural biosynthetic pathways, are gaining traction. mdpi.com These methods often involve the dimerization of α-amino aldehydes followed by air oxidation and can offer high yields under mild conditions. mdpi.com The application of computational chemistry and machine learning is also accelerating the design and optimization of synthetic routes by predicting reaction outcomes and identifying optimal conditions. hilarispublisher.com

Comparison of Synthetic Approaches for Pyrazines
Synthetic MethodKey FeaturesPotential AdvantagesReference
Dehydrogenative Coupling with Manganese Pincer ComplexesUses earth-abundant metal catalyst; generates H₂ and water as byproducts.Greener synthesis, potentially higher efficiency. nih.govacs.org
Microwave and Ultrasonic IrradiationUtilizes alternative energy sources for reaction activation.Reduced reaction times, improved yields. nih.gov
Biomimetic SynthesisMimics natural biosynthetic pathways.High yields, mild reaction conditions. mdpi.com
Computer-Aided Synthesis Planning (CASP)Uses algorithms to propose efficient synthetic routes.Accelerated route design, minimized experimental effort. hilarispublisher.com

Advancements in Ultra-Trace Analysis in Complex Matrices

This compound is a potent aroma compound with a very low odor detection threshold, often in the nanogram per liter (ng/L) range. wikipedia.orgucdavis.edu Its detection and quantification in complex matrices like food, beverages, and environmental samples present a significant analytical challenge. mdpi.comnih.gov

Recent advancements in analytical instrumentation have significantly improved the ability to perform ultra-trace analysis of this compound. Multidimensional gas chromatography-mass spectrometry (MDGC-MS) has emerged as a powerful technique for separating and identifying methoxypyrazines in complex mixtures, overcoming the limitations of one-dimensional GC where co-elution can interfere with accurate quantification. mdpi.com Techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS provide high sensitivity and are widely used for the analysis of volatile compounds in wine and other beverages. mdpi.comagriculturejournals.cz

For even more challenging analyses, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers excellent linearity and recovery for the quantification of a wide range of pyrazines. nih.gov These advanced methods allow for the detection of this compound at picogram per liter levels, enabling a more accurate assessment of its contribution to the aroma profiles of various products. mdpi.com

Advanced Analytical Techniques for this compound Detection
Analytical TechniqueKey FeaturesApplicationReference
Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)Enhanced separation of co-eluting compounds.Analysis of wine and other complex matrices. mdpi.com
Headspace Solid-Phase Microextraction (HS-SPME) with GC-MSHigh sensitivity for volatile compounds.Aroma profiling of beverages. mdpi.comagriculturejournals.cz
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Good linearity and recovery for quantification.Analysis of pyrazines in complex food matrices. nih.gov

Deeper Understanding of Biosynthetic Regulation and Genetic Pathways

The biosynthesis of methoxypyrazines in plants and microorganisms is a complex process that is not yet fully understood. nih.gov Research is ongoing to elucidate the specific enzymes and genetic pathways involved in the formation of this compound.

Two primary biosynthetic pathways have been proposed. researchgate.net One pathway involves the reaction of an amino acid (like valine for the isopropyl group) with glyoxal, followed by enzymatic methylation. researchgate.net The other proposed pathway starts with the condensation of an amino acid with glycine (B1666218). mdpi.com While the final O-methylation step has been confirmed in some organisms like grapevine, the intermediate steps and the enzymes that catalyze them are still under investigation. nih.govresearchgate.net

Genetic studies have identified specific O-methyltransferase (OMT) genes, such as VvOMT3 in grapevine, that play a major role in the final step of methoxypyrazine biosynthesis. nih.govblogspot.com The expression of these genes can be influenced by environmental factors like light exposure, which in turn affects the concentration of methoxypyrazines in the plant. blogspot.com

Future research in this area will likely focus on identifying the complete set of genes and enzymes involved in the biosynthetic pathway, as well as understanding the regulatory networks that control their expression. This knowledge could have significant implications for agriculture and food production, potentially allowing for the manipulation of methoxypyrazine levels in crops to achieve desired flavor and aroma profiles.

Exploration of Additional Biological Activities (Non-Human)

Beyond its role as a flavor and aroma compound, this compound and other pyrazines exhibit a range of biological activities in non-human organisms. These compounds are crucial semiochemicals in the chemical ecology of insects, mediating behaviors such as alarm signaling, aposematism (warning coloration), aggregation, and mate recognition. doaj.orgresearchgate.net

For example, some insects produce pyrazines as alarm pheromones to warn other members of their colony of danger. adv-bio.com In plants, pyrazines can act as a defense mechanism, repelling predators and preventing the consumption of unripe fruit or vegetative tissue. adv-bio.comdracaenawines.com The "green" taste associated with unripe produce is often due to the presence of these compounds. adv-bio.com

Furthermore, pyrazines have been shown to have antimicrobial properties, protecting plants from disease-causing bacteria and fungi. adv-bio.com This has led to interest in their potential use as natural pesticides and fungicides in sustainable agriculture. adv-bio.comdracaenawines.com

The exploration of these non-human biological activities is a rapidly growing field of research. A deeper understanding of the ecological roles of this compound could lead to the development of novel and environmentally friendly pest management strategies. doaj.org

Biological Activities of Pyrazines (Non-Human)
Biological ActivityOrganism/ContextFunctionReference
Alarm PheromoneInsects (e.g., leafcutter ants)Warns colony members of threats. adv-bio.com
AposematismInsectsWarning signal to predators. doaj.orgresearchgate.net
Predator RepellentPlantsDeters consumption of unripe fruit and vegetative tissue. adv-bio.comdracaenawines.com
Antimicrobial AgentPlantsDefense against bacteria and fungi. adv-bio.com

Q & A

Q. What are the established synthetic pathways for 2-isopropyl-5-methoxypyrazine, and how can purity be optimized?

Q. How is this compound detected in complex matrices like wine or plant extracts?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME) is preferred for volatile analysis. For wine, a study detected concentrations up to 15 ng/L using a DB-5MS column and electron ionization, correlating with sensory attributes like "bell pepper" and "asparagus" . Quantification requires stable isotope-labeled internal standards (e.g., deuterated IPMP) to mitigate matrix effects.

Q. What biological activities are associated with this compound, and how are they assayed?

Methodological Answer: While direct data is limited, pyrazine derivatives exhibit antimicrobial and antioxidant properties. Researchers can adapt in vitro assays:

  • Antimicrobial Activity : Broth microdilution (MIC assays) against E. coli or S. aureus .
  • Antioxidant Capacity : DPPH radical scavenging or FRAP assays .
  • Sensory Impact : Human sensory panels (e.g., 20 participants) rate attributes like "bitterness" and "vegetal" on a 10-point scale .

Advanced Research Questions

Q. How can positional isomers of this compound be resolved, and what are their comparative properties?

Methodological Answer: Isomers (e.g., 2-methoxy-3-isopropylpyrazine) are separable via chiral HPLC (e.g., Chiralpak IG column with hexane:isopropanol) or GC with a β-cyclodextrin stationary phase . Comparative studies should include:

  • Odor Thresholds : Olfactometry coupled with GC-MS.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess isomerization rates.

Q. What environmental factors influence the stability of this compound during long-term storage?

Methodological Answer: Stability is pH- and temperature-dependent. Under acidic conditions (pH < 4), methoxy group hydrolysis may occur. Recommended storage:

  • Conditions : -20°C in amber vials under argon .
  • Degradation Monitoring : LC-MS/MS with MRM transitions (e.g., m/z 166 → 121).

Q. How do contradictory findings in sensory studies of this compound arise, and how can they be addressed?

Methodological Answer: Discrepancies in sensory thresholds (e.g., 1–10 ng/L in wine) stem from matrix complexity and panelist variability . Mitigation strategies:

  • Standardized Panels : Train panelists using reference compounds (e.g., 2-isobutyl-3-methoxypyrazine).
  • Dose-Response Curves : Use logistic regression to model detection probabilities.

Q. What molecular interactions drive the bioactivity of this compound in eukaryotic systems?

Methodological Answer: Hypothesized mechanisms include receptor binding (e.g., olfactory GPCRs) or enzyme inhibition. Experimental approaches:

  • Molecular Docking : AutoDock Vina with human OR1A1 receptor (PDB: 6N4H).
  • SPR Analysis : Measure binding affinity to immobilized proteins .

Data Contradiction Analysis

Q. Why do studies report varying odor detection thresholds for this compound?

Methodological Answer: Threshold variability (e.g., 2 ng/L vs. 8 ng/L in wine) arises from methodological differences:

  • Sample Preparation : HS-SPME vs. liquid-liquid extraction.
  • Panel Sensitivity : Genetic variation in olfactory receptors. Resolution : Meta-analysis of published thresholds with standardized reporting (e.g., ASTM E679-19) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.